3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one
Description
Chemical Structure and Key Features
The compound 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS: 1209485-71-1, molecular formula: C₁₅H₁₉BN₂O₃, molecular weight: 292.14) features a quinazolin-4(3H)-one core substituted with a methyl group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 . This boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for constructing biaryl systems .
Properties
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)13(19)18(5)9-17-12/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHETGSUCLYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of o-Aminobenzamides
A robust protocol involves reacting o-aminobenzamides with styrenes under oxidative conditions. For example, anthranilamide derivatives undergo annulation with styrenes in the presence of oxone and graphene oxide (GO) nanosheets as catalysts. This method achieves moderate to good yields (50–70%) and tolerates electron-donating and electron-withdrawing substituents on the styrene moiety.
Representative Procedure
Condensation of Anthranilic Acid Derivatives
Alternative routes start with anthranilic acid, which undergoes benzoylation followed by cyclization. For instance, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-aryl-3-aminoquinazolin-4(3H)-one intermediates. These intermediates are critical for subsequent functionalization.
Introduction of the Boronate Ester Group
The boronate ester moiety is introduced via palladium-catalyzed borylation, a cornerstone of modern organoboron chemistry.
Palladium-Catalyzed Miyaura Borylation
This method involves coupling a halogenated quinazolinone precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Optimized Conditions
-
Catalyst: PdCl₂(dppf) (5 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Base: Potassium acetate (KOAc)
-
Solvent: 1,4-Dioxane
-
Temperature: 80°C
-
Time: 16 hours
Procedure
Direct Borylation via Iridium Catalysis
While less common for this substrate, iridium complexes (e.g., Ir(COD)OMe) with pinacolborane (HBpin) can achieve C–H borylation at the 6-position of the quinazolinone core. However, regioselectivity challenges limit its utility compared to palladium-based methods.
Integrated Synthetic Routes
Two-Step Synthesis from Anthranilic Acid
This approach merges core formation and borylation:
-
Step 1: Synthesize 6-bromo-3-methylquinazolin-4(3H)-one via anthranilic acid benzoylation and cyclization.
-
Step 2: Perform Miyaura borylation as described in Section 2.1.
Overall Yield: ~50–60%
One-Pot Oxidative Borylation
Emerging methodologies explore tandem oxidative cyclization-borylation sequences. Initial studies show promise using Pd(OAc)₂/Xantphos systems, though yields remain suboptimal (35–45%).
Comparative Analysis of Methods
Mechanistic Insights
Oxidative Cyclization Pathway
The GO nanosheets facilitate electron transfer, promoting single-electron oxidation of the styrene to generate a radical intermediate. This radical couples with the o-aminobenzamide, followed by cyclization and aromatization to form the quinazolinone core.
Palladium-Mediated Borylation Mechanism
The catalytic cycle involves:
-
Oxidative addition of Pd⁰ to the C–Br bond.
-
Transmetallation with B₂pin₂.
Challenges and Optimization Strategies
-
Regioselectivity: Ensuring borylation occurs exclusively at the 6-position requires careful control of steric and electronic effects. Electron-deficient aryl bromides favor selective coupling.
-
Purification: Silica gel chromatography remains essential due to residual boronates and palladium impurities.
-
Stability: The boronate ester is hygroscopic; reactions must be conducted under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the boronate ester.
Reduction: Reduction reactions might target the quinazolinone core or the boronate ester.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the boronate ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
The following table highlights structural analogs and their distinguishing features:
Key Observations :
Heterocyclic Variants with Boronate Esters
Key Observations :
- Benzooxazolone analogs exhibit superior solubility in aqueous media due to the oxazolone ring’s polarity, making them preferable for certain catalytic conditions .
- Imidazopyridine derivatives (e.g., CAS 1257554-02-1) demonstrate enhanced nitrogen content, which may improve coordination with transition metals in catalysis .
Biological Activity
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Basic Information
- Chemical Name: this compound
- Molecular Formula: C13H18BN3O2
- Molecular Weight: 259.11 g/mol
- CAS Number: 1231934-47-6
Structural Representation
The compound features a quinazolinone core with a boron-containing dioxaborolane substituent, which may influence its reactivity and biological interactions.
Antiparasitic Activity
Research has indicated that derivatives of quinazolinones exhibit significant antiparasitic properties. For instance, a study on dihydroquinazolinone derivatives showed promising results against Plasmodium berghei in mouse models. The incorporation of polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity, suggesting a similar potential for the studied compound .
Cytotoxicity and Selectivity
Cytotoxicity assays are essential for evaluating the therapeutic potential of new compounds. The cytotoxic effects of similar quinazolinone derivatives have been explored extensively. For example, compounds with similar scaffolds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 1: Antiparasitic Efficacy
In a study involving various quinazolinone derivatives, the compound demonstrated an EC50 value of 0.010 µM against Plasmodium falciparum. This indicates potent activity against malaria parasites and suggests that further optimization could enhance its efficacy .
Case Study 2: Kinase Inhibition Profile
A comparative analysis of quinazolinone derivatives revealed that modifications in the dioxaborolane moiety significantly affected their binding affinity to various kinases. The most effective inhibitors displayed IC50 values in the low nanomolar range against specific targets such as EGFR and ABL kinases . This highlights the potential for this compound to act as a scaffold for developing selective kinase inhibitors.
Biological Activity Summary Table
| Activity Type | Target Organism/Enzyme | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 0.010 µM | |
| Kinase Inhibition | EGFR | Low nanomolar | |
| Cytotoxicity | Cancer Cell Lines | Variable |
Structural Comparison Table
| Compound Name | Molecular Weight | Key Functional Groups |
|---|---|---|
| This compound | 259.11 g/mol | Quinazolinone core, Dioxaborolane |
| Related Quinazolinone Derivative | Variable | Variable modifications |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronate ester functionality . Key steps include:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with methylisocyanate or via cyclization of substituted 2-aminobenzamides .
Borylation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Critical Parameters : Reaction temperature (80–100°C), solvent (THF or dioxane), and stoichiometric ratios (1:1.2 boronate:aryl halide). Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥98% purity, as reported in commercial batches .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify quinazolinone aromatic protons (δ 7.5–8.5 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .
- HRMS : Exact mass confirmation (calculated for C₁₅H₁₉BN₂O₃: [M+H]⁺ = 295.1554) .
- X-ray Crystallography : For unambiguous structure determination, employ SHELX programs (e.g., SHELXL) for refinement, particularly if crystalline solids are obtained .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling efficiency when using this boronate ester in complex systems?
- Methodological Answer : Low yields or side reactions often arise from:
- Catalyst Deactivation : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Base Sensitivity : Replace K₂CO₃ with Cs₂CO₃ in polar aprotic solvents (DMF or DMSO) for improved solubility .
- Competitive Protodeboronation : Add molecular sieves to scavenge water or use anhydrous solvents .
- Example Optimization Table :
| Catalyst System | Solvent | Base | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | THF | K₂CO₃ | 65 |
| Pd(OAc)₂/SPhos | DMF | Cs₂CO₃ | 82 |
Q. What strategies resolve contradictions in crystallographic data for quinazolinone-boronate derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., R-factor >5%) may stem from:
- Disorder in Boronate Groups : Apply restraints using SHELXL’s SIMU/ISOR commands to model dynamic disorder .
- Twinned Crystals : Use PLATON’s TWINABS for data integration or switch to synchrotron radiation for higher-resolution data .
- Thermal Motion Artifacts : Collect data at 100 K (cryo-cooling) to minimize thermal displacement errors .
Q. How to investigate the hydrolytic stability of the boronate ester under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via ¹¹B NMR in PBS buffer (pH 7.4, 37°C). The boronate ester’s half-life can be calculated from peak intensity decay (δ ~30 ppm for intact BPin₂ vs. ~18 ppm for hydrolyzed boric acid) .
- Stabilization Strategies : Co-formulate with cyclodextrins or use prodrug approaches to shield the boronate group .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for this compound?
- Methodological Answer : Yield inconsistencies (e.g., 50–90%) often arise from:
- Impurity in Starting Materials : Use HPLC-grade reagents and pre-dry solvents over molecular sieves .
- Oxygen Sensitivity : Ensure strict inert conditions (Schlenk line/glovebox) during borylation steps .
- Scale Effects : Pilot small-scale reactions (≤1 mmol) before scaling up; microfluidic reactors improve heat/mass transfer for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
